molecular formula C8H5BrN2O B2790450 1-Bromoimidazo[1,5-a]pyridine-6-carbaldehyde CAS No. 1779964-40-7

1-Bromoimidazo[1,5-a]pyridine-6-carbaldehyde

Cat. No.: B2790450
CAS No.: 1779964-40-7
M. Wt: 225.045
InChI Key: PWTHXPNIEZTLML-UHFFFAOYSA-N
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Description

1-Bromoimidazo[1,5-a]pyridine-6-carbaldehyde is a heterocyclic compound that features a bromine atom and an aldehyde group attached to an imidazo[1,5-a]pyridine scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromoimidazo[1,5-a]pyridine-6-carbaldehyde typically involves the bromination of imidazo[1,5-a]pyridine followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3 .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 1-Bromoimidazo[1,5-a]pyridine-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromoimidazo[1,5-a]pyridine-6-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromoimidazo[1,5-a]pyridine-6-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and aldehyde group play crucial roles in its reactivity and binding affinity, influencing the pathways involved in its biological effects .

Comparison with Similar Compounds

  • 6-Bromoimidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyridine
  • Imidazo[1,5-a]pyridine derivatives

Comparison: 1-Bromoimidazo[1,5-a]pyridine-6-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity and potential for functionalization. Compared to its analogs, it offers a versatile scaffold for the synthesis of diverse compounds with varied biological and material properties .

Properties

IUPAC Name

1-bromoimidazo[1,5-a]pyridine-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-8-7-2-1-6(4-12)3-11(7)5-10-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTHXPNIEZTLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=CN2C=C1C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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